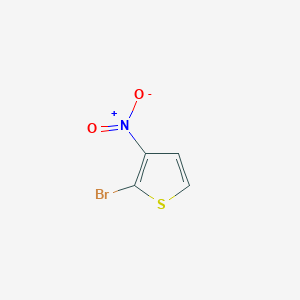![molecular formula C14H10N4O4S B183414 2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole CAS No. 475977-79-8](/img/structure/B183414.png)
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole, commonly known as DNBIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNBIT is a derivative of benzimidazole and has a nitro group and a thioether group attached to it.
Mechanism of Action
The mechanism of action of DNBIT is not fully understood. However, it is believed that DNBIT acts by inhibiting the activity of certain enzymes and proteins in the body. For example, DNBIT has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of matrix metalloproteinases is believed to be responsible for the anti-cancer and anti-inflammatory properties of DNBIT.
Biochemical and Physiological Effects:
DNBIT has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins in the body. Moreover, DNBIT has been found to be effective against various bacteria, including antibiotic-resistant bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using DNBIT in lab experiments is its potential applications in various fields of scientific research. Moreover, DNBIT has been found to be effective against various bacteria and cancer cells, making it a promising compound for further research. However, one limitation of using DNBIT in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the research on DNBIT. One direction is to study its potential applications in the treatment of various diseases, including cancer and bacterial infections. Moreover, further research is needed to understand the mechanism of action of DNBIT and its effects on the body. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for DNBIT.
Synthesis Methods
DNBIT can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-mercaptobenzimidazole with 2,4-dinitrohalobenzene in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-(2,4-dinitrophenylthio)-1H-benzo[d]imidazole. The second step involves the reduction of the nitro group in the presence of a reducing agent such as zinc dust or iron powder to form DNBIT.
Scientific Research Applications
DNBIT has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. DNBIT has also been studied for its anti-bacterial properties, as it has been found to be effective against various bacteria. Moreover, DNBIT has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
properties
CAS RN |
475977-79-8 |
|---|---|
Product Name |
2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole |
Molecular Formula |
C14H10N4O4S |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c19-17(20)10-6-5-9(13(7-10)18(21)22)8-23-14-15-11-3-1-2-4-12(11)16-14/h1-7H,8H2,(H,15,16) |
InChI Key |
YADIEFGWIISTOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)



![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)


